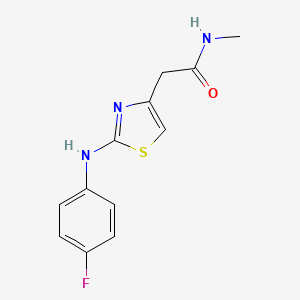

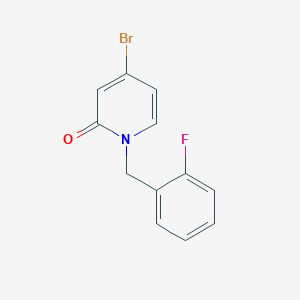

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide" is closely related to a class of compounds known as 2-(4-aminophenyl)benzothiazoles, which have been identified as potent and highly selective antitumor agents. These compounds have shown effectiveness in vitro and in vivo against certain carcinoma cells, particularly breast and ovarian cancer cells. The mechanism of action involves the induction of cytochrome P450 1A1, which is crucial for the antitumor activity of these compounds. The cytochrome P450 1A1 activity leads to the formation of DNA adducts in sensitive tumor cells, which is a significant step in the execution of their antitumor properties .

Synthesis Analysis

The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally similar to the compound , has been achieved through modifications of the Jacobsen cyclization process. This has allowed for the production of pure samples of target compounds. Specifically, the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a compound with similar properties, has been reported to be potent and selective in its cytotoxicity against certain human breast cancer cell lines. The synthesis process has been optimized to avoid the production of exportable metabolites and to maintain the induction of cytochrome P450 CYP1A1 .

Molecular Structure Analysis

The molecular structure of these benzothiazoles is characterized by the presence of fluorine atoms, which have been strategically placed to prevent metabolic inactivation of the molecule. The introduction of fluorine atoms around the benzothiazole nucleus has been a key modification to enhance the antitumor properties of these compounds. The structure-activity relationship indicates that the position of the fluorine atoms significantly affects the potency and spectrum of activity against cancer cells .

Chemical Reactions Analysis

The antitumor benzothiazoles undergo biotransformation by cytochrome P450 1A1 to form active metabolites, which are responsible for their cytotoxic effects. The formation of DNA adducts is a critical chemical reaction that occurs in sensitive tumor cells, leading to their destruction. The presence of glutathione can reduce the covalent binding of these compounds to cytochrome P450 1A1, suggesting the production of a reactive electrophilic species as part of the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of these benzothiazoles have been tailored to overcome limitations posed by drug lipophilicity. Amino acid conjugation, such as the lysylamide prodrug form, has been used to improve water solubility and chemical stability. These prodrugs can rapidly and quantitatively revert to their parent amine in vivo, ensuring that effective plasma concentrations of the active drug are maintained for a sufficient duration to elicit cytocidal activity against carcinoma cell lines. Manageable toxic side effects have been reported, which is crucial for the potential clinical application of these compounds .

Applications De Recherche Scientifique

Anticonvulsant Activity

A derivative of the compound, specifically 3‐Substituted‐thiazolyl‐2‐iminothiazolidin‐4‐ones, has been researched for its anticonvulsant properties. Among the derivatives, a compound emerged as notably potent, surpassing the standard diazepam in effectiveness, highlighting the potential of such derivatives in epilepsy management or related neurological conditions (Alagarsamy, Senthilraja, & Solomon, 2016).

Radiopharmaceutical Applications

Research into the synthesis of AZD8931, a derivative of the compound, for PET imaging of EGFR, HER2, and HER3 signaling in cancer, underscores the compound's relevance in medical imaging and cancer diagnostics (Wang, Gao, & Zheng, 2014).

Antibacterial and Antifungal Properties

The compound's derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The research revealed that most of these derivatives showed promising activity, indicating the compound's potential in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003).

Local Anesthetic Potential

Studies have been conducted on derivatives of this compound for their local anesthetic activities using the rat sciatic nerve model. These derivatives, particularly 2-aminothiazole and 2-aminothiadiazole analogues, have shown promising results in local anesthesia (Badiger, Khan, Kalashetti, & Khazi, 2012).

Anti-inflammatory and Antinociceptive Activities

A study on thiazolo[3,2-a] pyrimidine derivatives of the compound revealed significant anti-inflammatory and antinociceptive activities. These derivatives also exhibited lower ulcerogenic activity and higher safety margins, making them potential candidates for pain and inflammation management (Alam, Khan, Siddiqui, & Ahsan, 2010).

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives have been found to possess a broad pharmacological spectrum, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as solubility and basicity, can influence their bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit various biological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide. Factors such as pH, temperature, and the presence of other substances can potentially affect the action of this compound .

Propriétés

IUPAC Name |

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS/c1-14-11(17)6-10-7-18-12(16-10)15-9-4-2-8(13)3-5-9/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZPCNQZRJZBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)

![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)